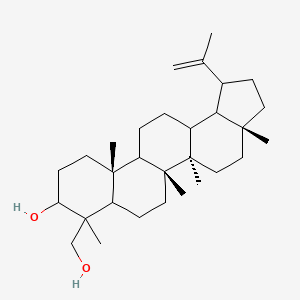
(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties and is a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol typically involves the cyclization of squalene, a precursor in the biosynthesis of triterpenoids. The process includes several steps:
Oxidation: Squalene is first oxidized to form squalene epoxide.
Cyclization: The epoxide undergoes cyclization to form the lupane skeleton.
Functionalization: The lupane skeleton is then functionalized to introduce hydroxyl groups at the 3 and 23 positions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound from simple carbon sources. This method is advantageous due to its sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex triterpenoids and as a model compound for studying triterpenoid biosynthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetics due to its bioactive properties.
Mécanisme D'action
The mechanism of action of (3alpha,4alpha)-Lup-20(29)-ene-3,23-diol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
(3alpha,4alpha)-Lup-20(29)-ene-3,23-diol can be compared with other similar triterpenoids, such as betulinic acid, ursolic acid, and oleanolic acid. These compounds share a similar lupane skeleton but differ in their functional groups and biological activities:
Betulinic Acid: Known for its potent anticancer and antiviral properties.
Ursolic Acid: Exhibits strong anti-inflammatory and antioxidant activities.
Oleanolic Acid: Used for its hepatoprotective and anti-diabetic effects.
The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C30H50O2 |
|---|---|
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(3aR,5aR,5bR,11aR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,25?,26-,27+,28?,29-,30-/m1/s1 |
Clé InChI |
RFCPTXGFYWKJJB-HCTKGDBDSA-N |
SMILES isomérique |
CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C |
SMILES canonique |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


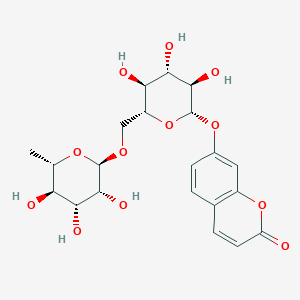
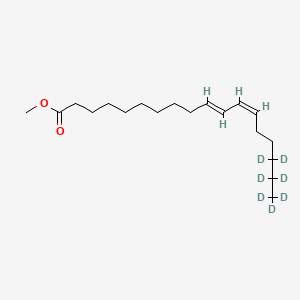
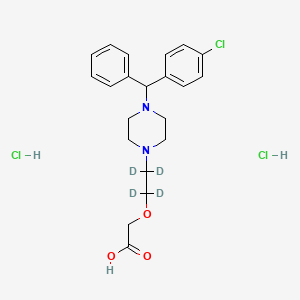
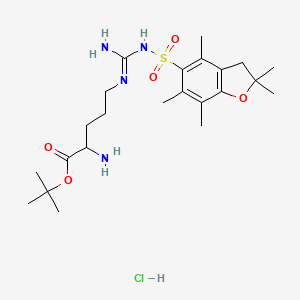
![Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B12432222.png)
![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
![Ethyl 2-[(hydrazinylmethylidene)amino]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B12432224.png)
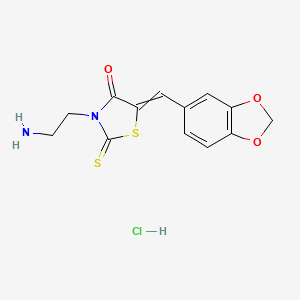
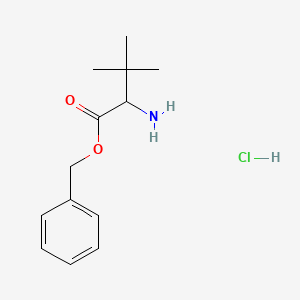
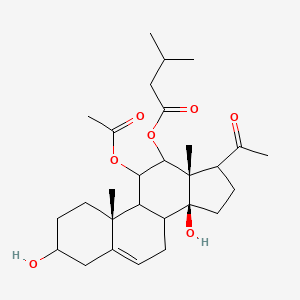
![[(1S,2R,4S,5S,6S,7S,10R,11S,14R,16S)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12432255.png)
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-6a-methyl-11-oxo-7H-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a-methyl-7H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12432257.png)
![(4-Bromonaphthalen-1-yl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12432270.png)
![3,4,5,6,7,8-Hexadeuterio-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-one](/img/structure/B12432273.png)
